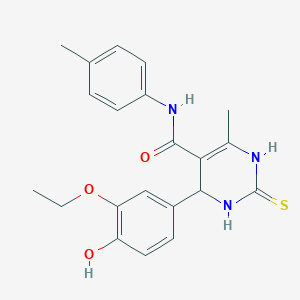

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound is a tetrahydropyrimidine derivative featuring a 3-ethoxy-4-hydroxyphenyl substituent at the 4-position, a methyl group at the 6-position, and a 2-sulfanylidene (thiocarbonyl) group at the 2-position. The 5-carboxamide moiety is substituted with a 4-methylphenyl group. Its InChI key (LNQHUIFQGSZFAT-UHFFFAOYSA-N) confirms the stereoelectronic arrangement .

Properties

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-4-27-17-11-14(7-10-16(17)25)19-18(13(3)22-21(28)24-19)20(26)23-15-8-5-12(2)6-9-15/h5-11,19,25H,4H2,1-3H3,(H,23,26)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQHUIFQGSZFAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386626 | |

| Record name | F1011-1814 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5769-93-7 | |

| Record name | F1011-1814 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interaction with various biological targets involved in cancer proliferation. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens. Research indicates that similar sulfanylidene derivatives possess significant antibacterial and antifungal properties, potentially making them candidates for new antibiotics .

Anti-inflammatory Effects

In vitro studies suggest that the compound may also reduce inflammation by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in treating chronic inflammatory diseases, although further research is needed to confirm these effects in vivo .

Neuroprotective Effects

Emerging evidence points to neuroprotective properties associated with tetrahydropyrimidine derivatives. These compounds may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress.

Table: Synthesis Overview

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Biginelli Reaction | Thiourea, Ethyl Acetoacetate | 75 | |

| Cyclocondensation | Thiourea, Substituted Benzaldehydes | 80 | |

| Multi-component Reaction | Various Aldehydes, Sodium Acetate | 70 |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related tetrahydropyrimidine derivative inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds similar to our target molecule were tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting significant potential for development into new antimicrobial agents .

Case Study 3: Neuroprotection

Research featured in Neuroscience Letters reported that tetrahydropyrimidine derivatives exhibited protective effects against oxidative stress-induced neuronal death in cell cultures. This positions them as potential treatments for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group and the tetrahydropyrimidine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Tetrahydropyrimidine Core

Aromatic Ring Modifications

- Fluorophenyl Derivatives :

Compounds such as ethyl 4-(2-/3-/4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replace the ethoxy-hydroxyphenyl group with fluorinated aryl rings. Fluorine’s electronegativity enhances metabolic stability and membrane permeability but reduces hydrogen-bonding capacity compared to the target compound’s hydroxy group . - However, bulky groups like trifluoromethyl may sterically hinder target binding compared to the smaller ethoxy group in the target compound .

Carboxamide and Ester Modifications

- For example, ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-tetrahydropyrimidine-5-carboxylate () shows reduced polarity, which may lower solubility but improve bioavailability .

Sulfanylidene vs. Oxo Groups

- The 2-sulfanylidene group in the target compound (C=S) provides stronger π-π stacking and metal-binding capabilities compared to oxo (C=O) analogues like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (). This difference could influence enzymatic inhibition profiles .

Physicochemical Properties

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 5769-93-7) is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrimidine core with multiple substituents:

- Molecular Formula: C16H20N2O4S

- Molecular Weight: 336.41 g/mol

The presence of an ethoxy group, hydroxy group, and a sulfanylidene moiety suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have explored the antimicrobial properties of tetrahydropyrimidines. For instance, derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis and inhibit metabolic pathways .

- Antioxidant Properties : The presence of phenolic groups in the structure is associated with antioxidant activity, which can mitigate oxidative stress in cells .

- Anticancer Effects : Some tetrahydropyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.

- Receptor Binding : The ability to bind to specific receptors may modulate physiological responses, impacting processes such as inflammation and cell proliferation .

Study 1: Antimicrobial Activity

A study published in ResearchGate evaluated the antimicrobial efficacy of related tetrahydropyrimidine compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting potent antibacterial properties .

Study 2: Anticancer Potential

In another investigation, derivatives were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed to prepare tetrahydropyrimidine derivatives with sulfanylidene substituents?

The synthesis of sulfanylidene-containing tetrahydropyrimidines often involves modified Biginelli-like multicomponent reactions or tandem processes. For example, describes a tandem synthesis route combining Knoevenagel condensation, Michael addition, and intramolecular cyclization to form the tetrahydropyrimidine core. Sulfur incorporation may occur via thiourea precursors or post-synthetic thiolation. Key steps include optimizing solvent systems (e.g., ethanol or acetonitrile) and catalysts (e.g., HCl or Lewis acids) to enhance regioselectivity and yield .

Q. How can the structural integrity of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, and report SC-XRD studies on analogous compounds, revealing bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles between aromatic rings (e.g., 85–89°), critical for validating the sulfanylidene and tetrahydropyrimidine geometry. Additional techniques include:

Q. What are the recommended purity assessment protocols for this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is typically used, coupled with mass spectrometry (LC-MS) for molecular ion confirmation. (though from an unreliable source) mentions a purity standard of ≥95%, achievable via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfanylidene group enhances electrophilicity at the pyrimidine C2 position, facilitating nucleophilic attacks. For example, demonstrates regioselective alkylation at the sulfur atom in similar derivatives, attributed to the thione’s resonance stabilization. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactive sites. Substituents like the 4-methylphenyl group may sterically hinder certain reactions, necessitating kinetic vs. thermodynamic control studies .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

SC-XRD data from on a fluorophenyl analog reveals hydrogen-bonding networks (e.g., N–H···O and O–H···S) and π-π stacking between aromatic rings (distance ~3.5 Å). For the target compound, the ethoxy and hydroxyphenyl groups likely form O–H···N hydrogen bonds with the tetrahydropyrimidine core, while the sulfanylidene participates in C–H···S interactions. These interactions influence solubility and melting behavior .

Q. How can conflicting bioactivity data from similar derivatives be reconciled?

Discrepancies in biological activity (e.g., enzyme inhibition) may arise from substituent-dependent conformational flexibility. For example, highlights that fluorophenyl analogs exhibit stronger binding to kinase targets than methoxy derivatives due to enhanced hydrophobic interactions. To resolve contradictions:

- Perform docking simulations with flexible ligand models.

- Validate via isothermal titration calorimetry (ITC) to compare binding enthalpies .

Methodological Recommendations

- Regioselectivity Analysis : Use C NMR to track sulfur migration during alkylation.

- Crystallization Optimization : Screen solvents with varying polarity (e.g., DMSO/water vs. methanol/chloroform) to improve crystal quality for XRD.

- Bioactivity Validation : Pair in vitro assays with molecular dynamics simulations to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.